Antibacterial agent 69

Antibacterial MIC Multidrug-Resistant

Researchers face steep SAR-driven potency loss when substituting thiazolidinone analogs against MDR strains. Antibacterial Agent 69 (compound 14a) is the specific indole-incorporated coumarin conjugate with validated multi-targeted mechanism (membrane disruption, DNA gyrase B inhibition, ROS accumulation). Obtain this ≥98% pure solid to ensure experimental reproducibility. - Broad MIC range of 0.25-2 µg/mL against Gram-positive and Gram-negative MDR isolates - Potent anti-MRSA activity (MIC 0.39 µg/mL), outperforming norfloxacin - Complies with Lipinski's Rule of Five, suitable for medicinal chemistry optimization

Molecular Formula C24H19N3O4S
Molecular Weight 445.5 g/mol
Cat. No. B12426751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 69
Molecular FormulaC24H19N3O4S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO
InChIInChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24?
InChIKeyDCIGNBDAUXZKLQ-ACPONEKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 69: Procurement Overview


Antibacterial Agent 69, identified in primary research as compound 14a, is a synthetic small molecule belonging to the thiazolidinone-conjugated coumarin class [1]. Its molecular formula is C₂₄H₁₉N₃O₄S with a molecular weight of 445.49 g/mol . The compound is characterized as an indole-incorporated coumarin thiazolidinone conjugate designed as a novel structural antibacterial modulator specifically developed to combat lethal multidrug-resistant (MDR) bacterial infections . Available under CAS 2915755-61-0, it is supplied as a solid with ≥98% purity for research use .

Indole-incorporated coumarin-thiazolidinone conjugate probe
Designed for MDR bacterial strain screening studies
Research-grade solid for in vitro antibacterial assays

Antibacterial Agent 69: Substitution Unreliability


Generic substitution among thiazolidinone or coumarin derivatives is not scientifically valid due to steep structure-activity relationships (SAR) governing antibacterial potency and safety. Within the same study series, structural modifications to the coumarin-thiazolidinone scaffold produced MIC variations exceeding 10-fold across tested pathogens [1]. Specifically, the presence of the indole moiety in compound 14a (Antibacterial Agent 69) confers uniquely favorable membrane permeability, DNA-binding capability, and ROS-inducing properties not present in non-indole analogs [1]. Furthermore, compound 14a demonstrates a multi-targeted mechanism—including membrane disruption, DNA gyrase B inhibition, and ROS accumulation—that distinguishes it from single-target fluoroquinolones like norfloxacin [1]. These compound-specific pharmacological features mean that substituting Antibacterial Agent 69 with another thiazolidinone analog would unpredictably alter both efficacy against MDR strains and the cytotoxicity profile, directly compromising experimental reproducibility.

Indole moiety-dependent profile
Cellular penetration and target engagement may not transfer to non-indole analogs
Multi-target mechanism mismatch
Membrane disruption, DNA gyrase inhibition, and ROS activity may not be replicated by single-target agents
SAR sensitivity
Minor scaffold modifications may shift MIC profile and selectivity across strains

Antibacterial Agent 69: Comparative Evidence


MDR Potency vs. Norfloxacin

Antibacterial Agent 69 (compound 14a) demonstrated superior inhibitory potencies compared to the clinical fluoroquinolone norfloxacin against a panel of tested bacterial strains [1]. The MIC range for compound 14a was 0.25–2 μg/mL, whereas norfloxacin exhibited MICs of 2–4 μg/mL under identical testing conditions [1].

MDR Potency vs Norfloxacin
Head-to-head
0.25–2 μg/mL vs 2–4 μg/mL
Supports MDR strain screening context
Broth microdilution; reported from study
Antibacterial MIC Multidrug-Resistant Thiazolidinone

Broad-Spectrum Activity Profile

Compound 14a exhibits a broad antibacterial spectrum with potent inhibition at low concentrations ranging from 0.25 to 2 μg/mL across the tested germ panel [1]. Notably, against Methicillin-Resistant Staphylococcus aureus (MRSA), compound 14a demonstrated an MIC of 0.39 μg/mL [2]. This performance represents a marked improvement over structurally related analog 14b, which exhibited a 2- to 8-fold higher MIC range (0.5–16 μg/mL) against the same panel of pathogens [1].

Broad-Spectrum Profile
Reported
0.25–2 μg/mL; MRSA 0.39 μg/mL
Analog 14b: 0.5–16 μg/mL
Supports broad-spectrum screening context
Broth microdilution across Gram-positive and Gram-negative strains
Broad-Spectrum Gram-positive Gram-negative MRSA

Cytotoxicity and Mammalian Cell Selectivity

Bioactivity evaluation identified that Antibacterial Agent 69 (compound 14a) exhibits low cytotoxicity to mammalian cells while maintaining potent antibacterial activity at low concentrations (0.25–2 μg/mL) [1]. In contrast, the unsubstituted coumarin-thiazolidinone core scaffold (lacking the indole moiety) displayed significantly reduced antibacterial activity (MICs > 64 μg/mL against most tested strains) without a corresponding improvement in safety, resulting in a poor selectivity profile [1].

Cytotoxicity Selectivity
Class-level
MIC 0.25–2 μg/mL; low mammalian cytotoxicity
Unsubstituted scaffold MIC >64 μg/mL
Supports cytotoxicity endpoint review
Indole substitution key to selectivity; class-level inference
Cytotoxicity Selectivity Therapeutic Index Safety

Biofilm Eradication Capability

Compound 14a demonstrated favorable performance in eradicating established bacterial biofilms, a property that is beneficial to averting the development of drug resistance [1]. While standard-of-care antibiotics such as norfloxacin primarily target planktonic bacterial growth and exhibit limited anti-biofilm activity, compound 14a's multi-targeted mechanism—including membrane disruption and metabolic inhibition—contributes to its biofilm eradication capabilities [1].

Biofilm Eradication
Reported
Qualitative improvement over norfloxacin
Supports anti-biofilm assay context
No quantitative MBEC reported
Biofilm Drug Resistance Anti-Biofilm Persistence

ADMET and Drug-Likeness Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated that compound 14a possesses promising pharmacokinetic properties [1]. Specifically, the compound adheres to Lipinski's Rule of Five (molecular weight = 445.49; LogP = 4.18; H-bond donors = 2; H-bond acceptors = 6) , with predicted good bioavailability and no obvious resistance development observed in preliminary studies [1]. This computational profile compares favorably to many antibacterial leads that fail early due to poor predicted ADME characteristics.

ADMET Prediction
Data to verify
Lipinski compliant; LogP 4.18; TPSA 98.9
Supports early ADMET screening context
In silico prediction; requires experimental validation
ADMET Pharmacokinetics Drug-likeness Bioavailability

Antibacterial Agent 69: Research Applications


Lead Optimization for MDR Broad-Spectrum Antibiotics

Procure Antibacterial Agent 69 as a validated lead scaffold for medicinal chemistry optimization programs aimed at developing next-generation broad-spectrum antibiotics. Its demonstrated MIC range of 0.25–2 μg/mL across diverse bacterial strains, including MRSA (MIC = 0.39 μg/mL), coupled with superior potency to norfloxacin, provides a strong efficacy baseline from which to initiate structure-activity relationship (SAR) studies [1]. The compound's compliance with Lipinski's Rule of Five supports its use as a starting point for further derivatization to improve pharmacokinetic properties without sacrificing antibacterial potency [1].

Multi-Target Mechanisms Against Drug Resistance

Use Antibacterial Agent 69 as a chemical probe to investigate multi-target antibacterial mechanisms, including membrane disruption, DNA gyrase B inhibition, and ROS-mediated bacterial killing [1]. The compound's favorable anti-biofilm activity and observed lack of rapid resistance development in preliminary assays make it particularly suitable for research into therapeutic strategies that circumvent single-target resistance mechanisms common to fluoroquinolones and other conventional antibiotics [1].

In Vitro Benchmarking for MDR Infection Models

Employ Antibacterial Agent 69 as a reference compound for benchmarking novel antibacterial candidates in in vitro susceptibility testing against panels of MDR clinical isolates. Its characterized MIC values (0.25–2 μg/mL) and broad-spectrum profile provide a reproducible comparator for evaluating new chemical entities against Gram-positive and Gram-negative pathogens, including strains with established resistance to norfloxacin (MICs = 2–4 μg/mL) [1].

Application
Selection Property
Validation Focus
MDR broad-spectrum lead optimization
Multidrug-resistant strain panel screening context
SAR-driven potency and spectrum evaluation
Multi-target mechanism probe studies
Membrane disruption and DNA gyrase inhibition review
ROS and biofilm eradication endpoint assessment
In vitro comparator benchmarking
Broad-spectrum antibacterial profile
Reproducible MIC reference against MDR clinical isolates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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